molecular formula C7H6F2N2O2 B13016240 Methyl6-amino-3,5-difluoropicolinate

Methyl6-amino-3,5-difluoropicolinate

Cat. No.: B13016240
M. Wt: 188.13 g/mol
InChI Key: JLEOUTLNPDTRFA-UHFFFAOYSA-N
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Description

Methyl 6-amino-3,5-difluoropicolinate is a chemical compound with the molecular formula C7H6F2N2O2 It is a derivative of picolinic acid, characterized by the presence of amino and difluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3,5-difluoropicolinate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.

    Nitration: The pyridine ring undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 6-amino-3,5-difluoropicolinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3,5-difluoropicolinate can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-amino-3,5-difluoropicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3,5-difluoropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-3,5-dibromopicolinate: Similar structure but with bromine substituents instead of fluorine.

    Methyl 6-amino-3,5-dichloropicolinate: Contains chlorine substituents.

    Methyl 6-amino-3,5-dimethylpicolinate: Features methyl groups instead of halogens.

Uniqueness

Methyl 6-amino-3,5-difluoropicolinate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

This detailed overview provides a comprehensive understanding of Methyl 6-amino-3,5-difluoropicolinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 6-amino-3,5-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11)

InChI Key

JLEOUTLNPDTRFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1F)F)N

Origin of Product

United States

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